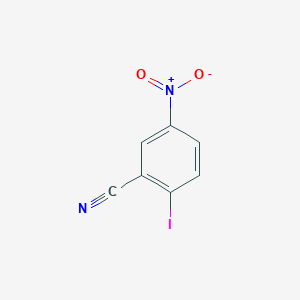

2-碘-5-硝基苯甲腈

描述

Synthesis Analysis

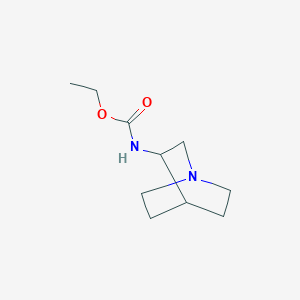

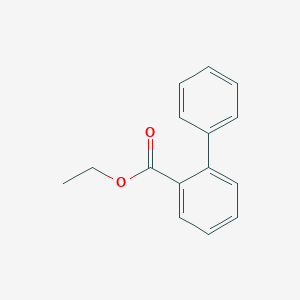

The synthesis of compounds related to 2-Iodo-5-nitrobenzonitrile, such as 2-iodobenzonitrile derivatives, involves palladium(0)-catalyzed annulation processes. These processes afford various complex organic structures, indicating the versatility of 2-iodobenzonitrile compounds in organic synthesis. Such reactions are compatible with multiple functional groups, showcasing the adaptability of these compounds in chemical reactions (Pletnev, Tian, & Larock, 2002).

Molecular Structure Analysis

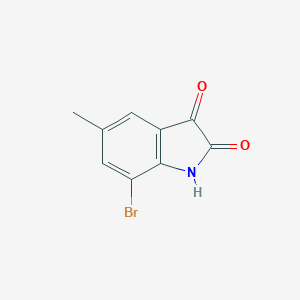

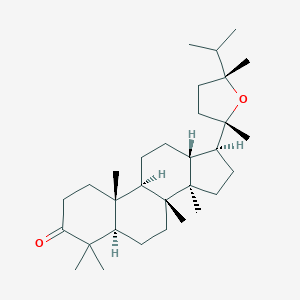

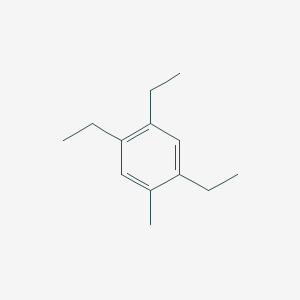

Investigations into the molecular structure of nitrobenzonitriles, including variants of 2-iodo-5-nitrobenzonitrile, reveal significant insights. Electron-withdrawing effects, such as those from nitro groups, have a profound impact on the molecular structure, affecting dipole moments and structural parameters. These effects highlight the complex interplay between substituents in determining the molecular geometry and electronic distribution of such compounds (Graneek, Bailey, & Schnell, 2018).

Chemical Reactions and Properties

2-Iodo-5-nitrobenzonitrile participates in various chemical reactions, reflecting its reactive nature. The presence of iodine and nitro groups facilitates interactions leading to symmetrical molecular assemblies in crystals. Such interactions are crucial for understanding the chemical behavior of 2-Iodo-5-nitrobenzonitrile in different environments and pave the way for designing novel molecular structures (Allen et al., 1994).

Physical Properties Analysis

The physical properties of 2-Iodo-5-nitrobenzonitrile and its derivatives, including melting points, solubility, and crystalline structures, are significantly influenced by its molecular geometry and intermolecular interactions. Studies on isomeric nitrobenzonitriles reveal that crystal packing and molecular arrangement are dictated by these interactions, affecting the compound's physical state and stability (Britton & Cramer, 1996).

Chemical Properties Analysis

The chemical properties of 2-Iodo-5-nitrobenzonitrile, such as reactivity towards nucleophiles, electrophiles, and other organic molecules, are influenced by the presence of its functional groups. The iodine and nitro groups enhance its versatility in organic reactions, making it a valuable precursor for synthesizing a wide array of chemical compounds. This reactivity profile is essential for the development of new materials and pharmaceuticals (Majhi & Ranu, 2016).

科学研究应用

2-氨基苯甲腈的合成: Chen 等人 (2018) 的一项研究提出了一种从 2-芳基吲哚制备 2-氨基苯甲腈的方法,该方法可用于通过分子内缩合快速合成苯并恶嗪酮 (Wei-Li Chen 等人,2018).

碘-硝基相互作用: Ranganathan 和 Pedireddi (1998) 发现 3,5-二硝基苯甲酸与 1,4-二碘苯形成分子络合物,突出了氢键相互作用在结晶中的重要性 (A. Ranganathan 和 V. Pedireddi,1998).

苯并恶嗪衍生物的合成: Li 等人 (2006) 展示了通过用环己酮加热 2-氨基-5-硝基苯甲腈合成 2H-3,1-苯并恶嗪衍生物的新方法 (Jiarong Li 等人,2006).

吸电子效应对分子结构的影响: Graneek、Bailey 和 Schnell (2018) 的一项研究表明,2-和 3-硝基苯甲腈对其分子结构显示出强吸电子效应,受苯环上空间相互作用和电子密度竞争的影响 (J. B. Graneek、W. Bailey 和 M. Schnell,2018).

氟-硝基苯甲腈反应: Wilshire (1967) 报道 2-氟-5-硝基苯甲腈可以与各种胺、氨基酸和 NH-杂芳族化合物反应,揭示了邻位硝基团绕苯核平面旋转 (J. Wilshire,1967).

振动光谱和热力学: Rastogi 等人 (2009) 研究了 2-氯-5-硝基苯甲腈,为所有基本振动提供了明确的振动分配,并计算了 200-1500 K 温度范围内的理想气态热力学函数 (V. Rastogi 等人,2009).

硝基苯甲腈的相变温度: Jiménez 等人 (2002) 观察到 2-、3-和 4-硝基苯甲腈异构体的不同相变温度、焓和熵,其热容随温度变化 (P. Jiménez 等人,2002).

使用 Raney 镍催化剂氢化: Koprivova 和 Červený (2008) 发现使用甲醇和二噁烷溶剂中的 Raney 镍催化剂对硝基苯甲腈进行氢化会导致伯胺,溶剂选择也会影响反应过程 (Klara Koprivova 和 L. Červený,2008).

多环芳香酮的合成: Pletnev、Tian 和 Larock (2002) 描述了通过 2-碘芳基腈 Pd 催化的炔烃和双环烯烃环化合成 2,3-二芳基茚满酮和多环芳香酮 (Alexandre A. Pletnev、Qingping Tian 和 R. Larock,2002).

合成 4-羟基-3-碘-5-硝基苯甲腈的新方法: 赵海双 (2003) 开发了一种从对羟基苯甲醛合成 4-羟基-3-碘-5-硝基苯甲腈的新方法,该方法收率高、成本低,可用作杀线虫剂 (赵海双,2003).

安全和危害

As with any chemical compound, safety precautions are necessary. Researchers should handle 2-Iodo-5-nitrobenzonitrile in a well-ventilated area, wear appropriate protective gear, and follow established safety protocols. Detailed safety data can be found in the Safety Data Sheet (SDS) provided by suppliers .

属性

IUPAC Name |

2-iodo-5-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3IN2O2/c8-7-2-1-6(10(11)12)3-5(7)4-9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMCINXJWGZFGMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C#N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90593537 | |

| Record name | 2-Iodo-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Iodo-5-nitrobenzonitrile | |

CAS RN |

101421-15-2 | |

| Record name | 2-Iodo-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide](/img/structure/B11575.png)

![1-[4-(Trifluoromethyl)benzyl]piperazine](/img/structure/B11577.png)

![6-amino-2-[[2-(2-aminopropanoylamino)-4-methylpentanoyl]amino]-N-(4-methyl-2-oxochromen-7-yl)hexanamide](/img/structure/B11583.png)